molecular formula C19H18ClN3O4 B11394901 4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11394901
M. Wt: 387.8 g/mol
InChI Key: BWNFXSYJTHAOKN-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of both chloro and oxadiazole functional groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 3,4-diethoxybenzohydrazide and a suitable carboxylic acid derivative under dehydrating conditions can yield the oxadiazole ring.

  • Amidation: : The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the oxadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent like ethanol.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid.

    Reduction: Formation of 4-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The oxadiazole ring is known to exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxadiazole ring suggests that it may interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its derivatives might be used in the production of polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and participate in π-π interactions, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 4-chloro-N-[4-(3,4-dihydroxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
  • 4-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Uniqueness

Compared to similar compounds, 4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the diethoxy groups, which can influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound may result in distinct chemical and biological properties, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

4-chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O4/c1-3-25-15-10-7-13(11-16(15)26-4-2)17-18(23-27-22-17)21-19(24)12-5-8-14(20)9-6-12/h5-11H,3-4H2,1-2H3,(H,21,23,24)

InChI Key

BWNFXSYJTHAOKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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